Piprozolin
Description
Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate is a thiazolidinone derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The compound features a 3-ethyl substituent, a 4-oxo group, and a 5-piperidin-1-yl moiety, which distinguish it from other thiazolidinone analogs. Thiazolidinones are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties .
Structure
3D Structure
Properties
CAS No. |
17243-64-0 |
|---|---|
Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.40 g/mol |
IUPAC Name |
ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10- |
InChI Key |
UAXYBJSAPFTPNB-KHPPLWFESA-N |
Isomeric SMILES |
CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2 |
Canonical SMILES |
CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |
Appearance |
Solid powder |
Other CAS No. |
63250-48-6 17243-64-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-ethyl-4-oxo-5-piperidino-delta-thiazolidine acetic acid ethyl ester piprozoline |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piprozolin involves several steps:
Condensation: Ethyl mercaptoacetate is condensed with ethyl cyanoacetate to form thiazolinone.
Methylation: The intermediate is methylated with dimethyl sulfate, leading to the formation of an olefin.
Bromination: The active methylene group is brominated.
Displacement: The brominated compound undergoes displacement of the halogen by piperidine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This includes the use of industrial-grade reagents and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piprozolin undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also be reduced, although this is less common.
Substitution: Substitution reactions, particularly involving the piperidine ring, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Piprozolin has several scientific research applications:
Chemistry: It is used as a model compound in studies of choleretic agents and their mechanisms.
Biology: Research into its effects on bile flow and liver function is ongoing.
Medicine: this compound is investigated for its potential therapeutic uses in conditions requiring increased bile flow.
Industry: The compound is used in the development of new choleretic drugs and related compounds
Mechanism of Action
The mechanism of action of piprozolin involves its interaction with bile-producing cells in the liver. It stimulates these cells to increase the production and flow of bile. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of specific enzymes and receptors involved in bile synthesis and secretion .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among thiazolidinone derivatives include substitutions at the 3-, 4-, and 5-positions of the thiazolidinone ring. Below is a comparative analysis:
Key Observations :
- 5-Substituent: The 5-piperidin-1-yl group is distinct from common substituents like sulfonamides or halogens. Piperidine rings are known to enhance solubility and modulate receptor interactions, as seen in piperazine-containing antipsychotics .
- Ester vs. Hydrazide : Ethyl esters (e.g., target compound) generally improve cell permeability compared to hydrazide derivatives (e.g., compound 13 in ), which may favor oral bioavailability.
Pharmacological and Physicochemical Properties
- Antidiabetic Potential: Thiazolidinones with 4-oxo and arylidene groups (e.g., compound 5 in ) exhibit antiproliferative activity, while piperidine-containing analogs (e.g., ) are explored for antidiabetic effects via PPAR-γ modulation.
- Anti-inflammatory Activity: Pyrazolyl benzenesulfonamide-thiazolidinone hybrids show COX-2 inhibition, suggesting the target compound’s 5-piperidin group could be optimized for similar activity .
- Crystallinity and Stability : The ethyl and piperidin groups may influence crystal packing via van der Waals interactions, contrasting with bromo or sulfinyl substituents that rely on π-π stacking (e.g., ).
ADMET Considerations
- Metabolic Stability : Piperidine rings are susceptible to cytochrome P450 oxidation, which may shorten half-life compared to morpholine or phenyl analogs .
Biological Activity
Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H22N2O3S
- Molecular Weight : 286.40 g/mol
- IUPAC Name : Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate
Antimicrobial Activity
Recent studies have demonstrated that compounds related to thiazolidinones exhibit significant antimicrobial properties. Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate was evaluated for its activity against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | 0.50 µg/mL |
| Escherichia coli | 0.50 µg/mL | 1.00 µg/mL |
| Pseudomonas aeruginosa | 0.75 µg/mL | 1.50 µg/mL |
These results indicate that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Activity
The anticancer potential of thiazolidin derivatives has been widely studied. Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate was tested for its ability to induce apoptosis in cancer cell lines.
In vitro studies revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via intrinsic pathway |
| MCF7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 18 | Inhibition of proliferation |
The compound's mechanism involves triggering apoptotic pathways and disrupting cell cycle progression, making it a candidate for further development as an anticancer agent .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of thiazolidin derivatives:
- Antioxidant Activity : Research indicates that modifications in the thiazolidin structure can enhance antioxidant properties. Ethyl derivatives showed significant reducing power in DPPH and ABTS assays .
- Anti-inflammatory Effects : Compounds similar to ethyl thiazolidinones have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that thiazolidin derivatives can protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
